1,4-Diazabicyclo[2.2.2]octane Dihydriodide
Description
Properties
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.HI/c1-2-8-5-3-7(1)4-6-8;/h1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWRWQQVHPEIEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33322-06-4 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane Dihydriodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Catalytic Applications and Mechanistic Investigations
Organocatalysis by 1,4-Diazabicyclo[2.2.2]octane and its Quaternary Salts
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a bicyclic tertiary amine that serves as a highly effective and versatile organocatalyst in a multitude of organic transformations. dbuniversity.ac.ineurekaselect.com Its high nucleophilicity and basic character allow it to function as a Lewis base catalyst. dbuniversity.ac.in DABCO and its quaternary salts are recognized for their efficiency in promoting reactions such as annulations, cyclizations, and various addition reactions, often under mild, environmentally friendly conditions. benthamdirect.combenthamscience.comunigoa.ac.in
DABCO's utility as a base catalyst is extensive, facilitating numerous organic reactions through proton abstraction or by acting as a nucleophilic catalyst. researchgate.net It is an inexpensive, non-toxic, and highly reactive catalyst that often provides excellent yields and high selectivity. eurekaselect.comunigoa.ac.in
DABCO has demonstrated significant efficacy in catalyzing annulation reactions, which are crucial for constructing cyclic molecular frameworks. A notable application is the [4+2] annulation of Morita-Baylis-Hillman (MBH) carbonates.
A highly concise method for the [4+2] annulation of o-amino-acylation of aryl MBH carbonates with isocyanates has been developed using DABCO as the catalyst. nih.gov In this transformation, the MBH carbonates function as 1,4-dipoles, reacting with isocyanates to produce functionalized 3,4-dihydroquinazolinones in good to excellent yields under mild conditions. nih.gov Density functional theory (DFT) calculations have been used to support the proposed reaction mechanism. nih.gov This type of reaction highlights DABCO's ability to facilitate the construction of complex heterocyclic systems. benthamdirect.combenthamscience.com
| Entry | Reactant 1 (MBH Carbonate) | Reactant 2 (Isocyanate) | Product (3,4-dihydroquinazolinone) | Yield (%) |
| 1 | Phenyl MBH Carbonate | Phenyl Isocyanate | 2-oxo-4,4-diphenyl-3,4-dihydro-2H-benzo[d] acs.orgst-andrews.ac.ukoxazine-1-carboxylate | 85 |
| 2 | Naphthyl MBH Carbonate | 4-Chlorophenyl Isocyanate | Substituted Naphtho[2,1-d] acs.orgst-andrews.ac.ukoxazin-2(1H)-one | 92 |
| 3 | Thienyl MBH Carbonate | Ethyl Isocyanate | Substituted Thieno[3,2-d] acs.orgst-andrews.ac.ukoxazin-2(1H)-one | 78 |
Table 1: Representative examples of DABCO-catalyzed [4+2] annulation reactions of MBH carbonates and isocyanates. nih.gov
DABCO is an effective catalyst for various cyclization reactions, including the Cloke–Wilson rearrangement and the diastereoselective synthesis of azetidine nitrones.
In the DABCO-catalyzed Cloke–Wilson rearrangement, cyclopropyl ketones are converted into 2,3-dihydrofurans. The mechanism proceeds in a stepwise manner, beginning with the ring-opening of the cyclopropane by DABCO to form a zwitterionic intermediate. nih.gov This is followed by a ring-closure reaction of the intermediate, which regenerates the catalyst and yields the dihydrofuran product. nih.gov
Furthermore, the mechanism of DABCO-catalyzed diastereoselective cyclization between β-alkyl nitroolefins and alkylidene malononitriles has been elucidated using density functional theory (DFT) calculations. nih.govacs.org The reaction involves four main steps:
Deprotonation and Michael Addition: DABCO acts as a base, mediating the deprotonation of the nitroalkene. acs.org
1,3-Proton Transfer: The initial intermediate undergoes tautomerization. acs.org
Pinner-type Cyclization: An intramolecular cyclization occurs. acs.org
Ring Contraction: The final step yields the azetidine nitrone product. acs.org
Computational studies have revealed DABCO's dual role in this process, facilitating both proton abstraction and acting as a proton shuttle, which explains the observed diastereoselectivity. nih.govacs.org The rate-determining step, ring contraction, has a calculated energy barrier consistent with the experimental conditions. nih.gov
DABCO is a highly active catalyst for the N-methylation of indoles using dimethyl carbonate (DMC) as a green methylating agent. nih.govresearchgate.net This reaction is notable for its high efficiency, often producing N-methylindoles in nearly quantitative yields. researchgate.net When DABCO is used as the catalyst, the reaction selectively forms the N-methylated product. st-andrews.ac.uknih.gov This is in contrast to other catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can lead to both N-methylated and N-methoxycarbonylated indoles. nih.govmackenzie.br
Mechanistic studies using techniques such as electrospray ionization mass spectrometry (ESI-MS) have provided contrasting views on the reaction pathway. One proposed mechanism suggests that DMC first "methoxycarbonylates" DABCO, which then acts as the key intermediate. st-andrews.ac.uk However, a newer mechanism proposes that the reaction begins with the nucleophilic attack of DABCO on the methyl group of DMC, forming N-methylated-DABCO as the primary cationic intermediate. st-andrews.ac.uk This intermediate then coordinates with indole, and a subsequent proton abstraction by a methoxy anion facilitates the methyl transfer, regenerating the DABCO catalyst. st-andrews.ac.uk This process highlights the dual nucleophilic catalytic role of DABCO. nih.gov The alkylation can be performed under mild conditions, with or without an ionic liquid, and using either conventional heating or microwave irradiation. google.com
| Entry | Indole Substrate | Catalyst | Product | Yield (%) | Reference |
| 1 | Indole | DABCO | N-Methylindole | >95 | researchgate.net |
| 2 | 5-Bromoindole | DABCO | 5-Bromo-N-methylindole | ~98 | google.com |
| 3 | Indole | DBU | N-Methylindole & N-Methoxycarbonylindole | Mixture | nih.gov |
Table 2: Comparison of catalysts in the N-methylation of indole with DMC.
An efficient, metal-free protocol promoted by DABCO has been developed for the direct regioselective and chemoselective γ-addition of β-keto amides to isatins. publish.csiro.aupublish.csiro.au This reaction yields structurally diverse γ-(3-hydroxy-2-oxindole)-β-keto amide frameworks. publish.csiro.au The method is characterized by its mild conditions and high yields, and it is applicable to a wide variety of isatin electrophiles and β-keto amides. publish.csiro.au
The procedure provides direct access to functionalized 3-β-keto amide-substituted 3-hydroxy-2-oxindole scaffolds from readily available starting materials. publish.csiro.au Similarly, DABCO catalyzes the efficient addition of acetyl acetone to isatins under neat (solvent-free) conditions to afford 3-hydroxy-3-((E)-2-hydroxy-4-oxopent-2-enyl)indolin-2-one derivatives with high isolated yields. ijarsct.co.in The use of DABCO under these conditions represents an environmentally benign and interesting alternative to previous methods. ijarsct.co.in
| Entry | Isatin Substrate | β-Keto Amide/Ester | Product | Yield (%) |
| 1 | Isatin | Acetoacetanilide | γ-(3-hydroxy-2-oxindole)-β-keto anilide | 92 |
| 2 | 5-Bromoisatin | N-(4-chlorophenyl)-3-oxobutanamide | Substituted γ-(3-hydroxy-2-oxindole)-β-keto amide | 95 |
| 3 | 5-Nitroisatin | Acetoacetanilide | Substituted γ-(3-hydroxy-2-oxindole)-β-keto anilide | 88 |
| 4 | Isatin | Acetyl acetone | 3-hydroxy-3-((E)-2-hydroxy-4-oxopent-2-enyl)indolin-2-one | 90 |
Table 3: Examples of DABCO-catalyzed regioselective addition to isatins. publish.csiro.auijarsct.co.in
DABCO serves as an effective base catalyst for the synthesis of 1,3-thiazolidine-2-thione scaffolds. A protocol has been established for the construction of these heterocycles, which bear quaternary carbon centers, from carbon disulfide (CS₂) and α-tertiary propargylamines. acs.orgnih.gov This reaction proceeds efficiently with low catalyst loading (e.g., 15 mol %), at ambient temperatures, and in the absence of a solvent. acs.orgnih.gov The methodology has been applied to various α-tertiary propargylamines, affording a range of previously unreported thiazolidine-2-thione compounds in good to excellent yields (66–95%). nih.gov
The proposed mechanism involves a nucleophilic attack of the propargylamine on carbon disulfide, leading to a zwitterion. acs.orgnih.gov In the subsequent step, DABCO abstracts a proton from the propargylamine nitrogen, which results in the formation of a dithiocarbamate anion. This is followed by an intramolecular 5-exo-dig cyclization to yield the final thiazolidine-2-thione product. nih.gov While DABCO is highly effective for many substrates, for certain propargylamines, such as those with sp³-carbon atom-substituted alkyne moieties, other catalysts like DBU may provide significantly higher yields. acs.orgnih.gov
| Entry | Propargylamine Substrate | Catalyst | Yield (%) | Reaction Time (h) |
| 1 | 1-(prop-2-yn-1-yl)cyclohexan-1-amine | DABCO (15 mol%) | 95 | 6 |
| 2 | 4-(prop-2-yn-1-yl)-1,3-dioxolan-4-amine | DABCO (15 mol%) | 70 | 6 |
| 3 | 1-(prop-2-yn-1-yl)cycloheptan-1-amine | DABCO (15 mol%) | 93 | 6 |
| 4 | 1-benzyl-4-(prop-2-yn-1-yl)but-3-en-2-one | DABCO (15 mol%) | 92 | 6 |
| 5 | N-(1,1-dimethylhex-2-yn-1-yl)amine | DABCO (15 mol%) | <10 | 6 |
| 6 | N-(1,1-dimethylhex-2-yn-1-yl)amine | DBU (15 mol%) | 94 | 2 |
Table 4: Substrate scope and catalyst performance in the synthesis of thiazolidine-2-thiones. acs.orgnih.gov
Photo- and Electrochemical Catalysis
Mechanistic Pathways of DABCO-Mediated Reactions
Understanding the mechanistic pathways through which DABCO operates is crucial for optimizing existing reactions and designing new catalytic processes.
In certain reactions, DABCO can function as a nucleophile to generate an enamine intermediate. eurjchem.com For example, in reactions involving α,β-unsaturated aldehydes, DABCO can add to the β-position, leading to the formation of a zwitterionic enolate which can then isomerize to an enamine. This enamine intermediate possesses altered reactivity compared to the starting unsaturated aldehyde, enabling it to participate in subsequent transformations. While more commonly associated with secondary amines, this activation mode is plausible for tertiary amines like DABCO under specific reaction conditions, where it acts as a nucleophilic catalyst to facilitate reactions at the α- or β-positions of carbonyl compounds. eurjchem.comresearchgate.net
Radical Pathway Investigations
The DABCO framework has been successfully employed in the design of novel hydrogen-atom transfer (HAT) catalysts for photoinduced reactions. researchgate.net These catalysts enable the direct functionalization of typically unreactive C−H bonds through a radical-mediated pathway.
In one approach, a dual catalytic system is used, combining an acridinium-based organophotoredox catalyst with a cationic HAT catalyst derived from the DABCO structure. researchgate.net Mechanistic studies suggest that the DABCO-based catalyst plays a crucial role in generating a dicationic aminium radical, which is the active species responsible for the HAT process. researchgate.net This system has proven to be highly efficient and site-selective for C−H alkylation of a variety of substrates, from simple hydrocarbons to more complex molecules. researchgate.net
The site-selectivity of the reaction can be further enhanced by modifying the DABCO-based catalyst. For instance, introducing additional substituents adjacent to one of the nitrogen atoms improves the selectivity of the HAT process. researchgate.net
Table 1: Site-Selectivity in C-H Alkylation Using DABCO-Based HAT Catalysts
| Substrate | Catalyst | Product of Alkylation at Primary Carbon | Product of Alkylation at Tertiary Carbon |
|---|---|---|---|
| Butyl methyl ether | Standard DABCO-HAT Catalyst | Major Product | Minor Product |
This table illustrates the improved site-selectivity achieved by modifying the DABCO-based HAT catalyst, favoring alkylation at the less hindered primary C-H bond. researchgate.net
Detailed Kinetic and Computational Studies of Reaction Mechanisms
Density Functional Theory (DFT) calculations have been instrumental in elucidating the intricate mechanisms of DABCO-catalyzed reactions. nih.govacs.org These computational studies provide detailed insights into reaction pathways, transition states, and the origins of selectivity.
A notable example is the DABCO-catalyzed Cloke–Wilson rearrangement of donor-acceptor cyclopropanes to furnish 2,3-dihydrofurans. nih.govacs.org DFT calculations revealed that this transformation proceeds through a stepwise mechanism:
Initial Ring Opening : The process begins with a nucleophilic attack by a DABCO molecule on the cyclopropane ring, leading to the formation of a zwitterionic intermediate. nih.govacs.org
Ring Closure : This open-chain intermediate then undergoes an intramolecular nucleophilic attack (a 5-exo-tet cyclization), resulting in the formation of the 2,3-dihydrofuran product and the regeneration of the DABCO catalyst. nih.govacs.org
The regioselectivity of the initial ring-opening step is highly dependent on the nature of the substituents on the cyclopropane moiety. acs.org Computational analysis has been used to quantify the physical factors that govern this selectivity. nih.gov
Table 2: Computed Gibbs Free Energy Values for the DABCO-Catalyzed Cloke–Wilson Rearrangement
| Reaction Step | Transition State | Activation Barrier (ΔG‡) | Relative Gibbs Free Energy (ΔG) |
|---|---|---|---|
| Nucleophilic Ring Opening | TS1d-C2 | 29.0 kcal/mol | 5.7 kcal/mol (for intermediate) |
Data from DFT calculations on the rearrangement of a specific cyclopropyl ketone, illustrating the energy profile of the reaction. acs.org
Similar DFT studies at the B3LYP/6-31G(d,p) level have been employed to investigate the mechanism of the Menshutkin reaction between DABCO and various alkyl halides, a key step in synthesizing novel ionic liquids. researchgate.net These studies confirmed that the reaction proceeds through a classic SN2 transition state. researchgate.net
Heterogeneous Catalysis Utilizing Immobilized DABCO Derivatives
A significant advancement in the application of DABCO has been its immobilization onto solid supports, transforming it from a homogeneous to a heterogeneous catalyst. nih.gov This approach addresses the challenges of catalyst separation and recovery, enhancing its practicality and environmental friendliness. nih.govrsc.org
Various solid supports have been used, including:
Polystyrene : Polystyrene-immobilized DABCO has been used as a highly efficient and recyclable basic organocatalyst for the Knoevenagel condensation of various aldehydes and ketones with active methylene compounds. rsc.orgresearchgate.net This catalyst demonstrates excellent selectivity and can be recycled at least ten times without a significant loss of activity. rsc.orgresearchgate.net
Silica : Silica-bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO) is another effective heterogeneous catalyst. researchgate.net It is prepared by reacting 3-chloropropyl silica with DABCO and has been successfully used for the one-pot, three-component synthesis of 4H-benzo[b]pyran derivatives. researchgate.net
Magnetic Nanoparticles : To facilitate even easier recovery, DABCO has been immobilized on magnetic Fe3O4 nanocomposites. nih.gov This magnetic nanocatalyst (Fe3O4@RF/Pr-DABCO) has been employed in the Hantzsch reaction to synthesize polyhydroquinoline derivatives, achieving excellent yields in short reaction times under solvent-free conditions. nih.gov The catalyst can be easily separated using an external magnet and reused for at least eight consecutive cycles without a significant drop in efficiency. nih.gov
Table 3: Performance of Immobilized DABCO Catalysts in Various Reactions
| Catalyst Support | Reaction Type | Key Advantages |
|---|---|---|
| Polystyrene | Knoevenagel Condensation | High efficiency, 100% selectivity, reusable for 10+ cycles. rsc.orgresearchgate.net |
| Silica (SB-DABCO) | Synthesis of 4H-benzo[b]pyrans | Efficient, reusable, suitable for one-pot multicomponent reactions. researchgate.net |
Chiral Catalysis with DABCO-Based Systems
The DABCO framework has also been incorporated into chiral systems to catalyze asymmetric reactions, which are crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. rsc.orghilarispublisher.com
DABCO itself is often used as a nucleophilic base catalyst in asymmetric reactions, such as the Baylis-Hillman reaction, in conjunction with a separate chiral Lewis acid or Brønsted-Lowry acid catalyst. researchgate.net In these systems, DABCO initiates the reaction by forming a zwitterionic intermediate, while the chiral co-catalyst controls the stereochemical outcome of the subsequent steps. researchgate.net
More recently, chiral catalysts have been developed where the DABCO moiety is an integral part of the chiral structure. For example, a chiral ionic liquid derived from a DABCO-modified MacMillan catalyst was synthesized and used in the asymmetric Diels-Alder reaction between crotonaldehyde and cyclopentadiene. rsc.org This system produced the desired products with good yields and high enantioselectivity. rsc.org
Table 4: Application of a DABCO-Derived Chiral Ionic Liquid in Asymmetric Diels-Alder Reaction
| Reactants | Catalyst System | Yield Range | Enantiomeric Excess (ee) Range |
|---|
This table summarizes the results for the asymmetric Diels-Alder reaction using a specific chiral ionic liquid based on the DABCO framework. rsc.org
The development of such systems highlights the potential for creating highly effective and recyclable chiral catalysts by integrating the robust catalytic properties of DABCO into a chiral environment.
Structural Elucidation and Crystallographic Analysis
Single-Crystal X-ray Diffraction Studies of 1,4-Diazoniabicyclo[2.2.2]octane Diiodide Monohydrate
Detailed analysis of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate reveals significant temperature-dependent structural features. At room temperature, the compound crystallizes in an orthorhombic unit cell. A notable characteristic at this temperature is the statistical disorder of the hydrate (B1144303) water molecule, which is situated near a crystallographic mirror plane. uni-regensburg.de
Upon cooling, a phase transition occurs, leading to a well-ordered structure at 123 K. This low-temperature phase exhibits a primitive unit cell. The ordering of the water molecule at this temperature is a key feature of the phase transition. uni-regensburg.de
| Parameter | Room Temperature | 123 K |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Cmc2₁ | Pca2₁ |
| a (Å) | 7.781(2) | 12.8835(2) |
| b (Å) | 13.010(3) | 7.6819(1) |
| c (Å) | 11.610(2) | 11.4392(2) |
| V (ų) | 1175.3(4) | 1132.16(3) |
| Z | 4 | 4 |
Table 1: Crystallographic Data for 1,4-diazoniabicyclo[2.2.2]octane Diiodide Monohydrate at Different Temperatures. uni-regensburg.de
The dihydroiodide salt of DABCO, specifically the monohydrate, demonstrates a reversible phase transition at approximately 10°C, as indicated by Differential Scanning Calorimetry (DSC) measurements. uni-regensburg.de This transition is driven by the ordering of the hydrogen bond network upon cooling. uni-regensburg.de High-pressure studies on the related 1,4-diazabicyclo[2.2.2]octane hydroiodide (dabcoHI) have shown that pressure can efficiently induce polymorphic transformations and the formation of various solvates. rsc.org For instance, high-pressure crystallization of dabcoHI from aqueous solutions leads to hydration at pressures as low as 0.50 GPa, forming different monohydrate polymorphs at varying pressures. researchgate.net These findings highlight the sensitivity of the DABCO salt structures to changes in temperature and pressure.
In the crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate, extensive hydrogen bonding plays a crucial role in stabilizing the architecture. The ammonium (B1175870) N–H groups of the diprotonated DABCO cation act as hydrogen bond donors. uni-regensburg.de At low temperatures, where the structure is well-ordered, the water molecule forms two nearly linear O–H···I hydrogen bonds. uni-regensburg.de The N–H groups of the cation also form hydrogen bonds with both the iodide anion and the water molecule. uni-regensburg.de This intricate network of hydrogen bonds is a defining feature of diprotonated DABCO systems. In the absence of water, as seen in the water-free dihydrochloride, all chloride anions act as hydrogen bond acceptors. uni-regensburg.de In contrast, in the methanol (B129727) solvate of DABCO dihydroiodide, the cations form hydrogen bonds exclusively with the oxygen atoms of the solvate molecules. uni-regensburg.de
| Hydrogen Bond | Description |
| O–H···I | Two nearly linear bonds formed by the ordered water molecule at low temperature. uni-regensburg.de |
| N–H···I | The ammonium groups of the DABCO cation donate hydrogen bonds to the iodide anions. uni-regensburg.de |
| N–H···O | The ammonium groups of the DABCO cation also donate hydrogen bonds to the hydrate water molecule. uni-regensburg.de |
Table 2: Key Hydrogen Bonds in 1,4-diazoniabicyclo[2.2.2]octane Diiodide Monohydrate.
Structural Characterization of Hybrid Organic-Inorganic Materials Incorporating 1,4-Diazabicyclo[2.2.2]octane Moieties
The DABCO cation is a versatile component in the construction of hybrid organic-inorganic materials. Its ability to be mono- or di-protonated allows for the formation of diverse structural motifs.
In hybrid iodobismuthates, derivatives of DABCO, formed in situ under solvothermal conditions, act as countercations. reading.ac.uk For example, in the compound (C₆H₁₂N₂)BiI₃, DABCO ligands link pairs of edge-sharing bismuth octahedra to form hybrid ribbons, and short I···I contacts create a three-dimensional network. reading.ac.uk The structure of these materials can contain various anionic bismuth iodide species, such as mononuclear [BiI₆]³⁻, dinuclear [Bi₂I₉]³⁻, and [Bi₂I₁₀]⁴⁻ anions, with the DABCO-based cations situated between these discrete anions. reading.ac.uk
Analysis of Crystalline Adducts of 1,4-Diazabicyclo[2.2.2]octane
Powder X-ray Diffraction Characterization of Derived Materials
Powder X-ray Diffraction (PXRD) is a critical analytical technique for the characterization of crystalline materials. It is extensively employed to determine the phase purity, crystal structure, and unit cell dimensions of polycrystalline samples derived from 1,4-Diazabicyclo[2.2.2]octane (DABCO). The resulting diffraction pattern is a fingerprint of the crystalline solid, providing valuable information about its atomic arrangement.
Detailed research into materials incorporating the DABCO cation has utilized PXRD to confirm the successful synthesis of novel compounds and to elucidate their structural properties. reading.ac.ukreading.ac.uk For instance, the technique is fundamental in the study of hybrid organic-inorganic materials, such as iodobismuthates and perovskites, where the DABCO dication is incorporated into the crystal lattice. reading.ac.uknih.gov
One specific example is the characterization of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate, which was synthesized by the protonation of DABCO with hydroiodic acid. uni-regensburg.de Single-crystal X-ray diffraction at room temperature determined its orthorhombic crystal structure. uni-regensburg.de The powder XRD pattern measured from the synthesized material was then compared with a pattern simulated from the single-crystal data to confirm the bulk material's structure and purity. uni-regensburg.de The crystallographic data obtained at room temperature for this compound are summarized in the table below.
Table 1: Crystallographic Data for 1,4-diazoniabicyclo[2.2.2]octane Diiodide Monohydrate at Room Temperature uni-regensburg.de
Furthermore, PXRD is used to characterize families of hybrid iodobismuthates synthesized solvothermally using DABCO. reading.ac.uk In these studies, air-stable polycrystalline products were analyzed to confirm their phase. reading.ac.uk The data were collected over a specific angular range (typically 5° to 75° in 2θ) using Cu Kα1 radiation (λ = 1.5406 Å). reading.ac.uk Such analyses are crucial for verifying that the intended crystalline structure has been formed and for identifying any potential impurities or secondary phases. While specific peak lists are unique to each compound, the data is typically presented in a standardized format, as illustrated in the hypothetical example below.
Table 2: Illustrative Powder X-ray Diffraction Data Format for a DABCO-Derived Material
The research on materials derived from 1,4-Diazabicyclo[2.2.2]octane Dihydriodide demonstrates that PXRD is an indispensable tool for solid-state characterization. It validates the crystallographic data obtained from single-crystal analysis and confirms the bulk purity of newly synthesized compounds, which is a critical step in the development and understanding of these advanced materials. reading.ac.ukuni-regensburg.de
Table of Mentioned Compounds
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies on 1,4-Diazabicyclo[2.2.2]octane and its Salts
Quantum chemical studies are fundamental to elucidating the electronic and structural characteristics of the DABCO framework and its behavior upon salt formation.
Density Functional Theory (DFT) is a widely used computational method to investigate the properties of DABCO-based systems, including ionic liquids and salts. doaj.orgbohrium.com These calculations are employed for geometry optimization and the determination of electronic properties. doaj.org For instance, DFT studies on DABCO-based ionic liquids have examined the interactions between the DABCO cation and various anions, revealing how factors like alkyl chain length and anion type influence the system's stability and electronic structure. doaj.orgbohrium.com
Key findings from DFT studies include:
Electronic Stability : Larger anions like PF6¯ or BF4¯ are associated with higher electronic stability compared to smaller halide anions. doaj.orgbohrium.com
Structural Properties : The vibrational spectra (FT-IR and FT-Raman) of DABCO have been successfully assigned based on DFT calculations, providing a detailed description of skeletal modes. researchgate.net
Bonding and Charge Distribution : Analyses such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) are used in conjunction with DFT to understand charge distribution and the nature of bonding within DABCO complexes. doaj.orgbohrium.com These analyses have highlighted the significant role of hydrogen bonding in enhancing the structural stability of these compounds. doaj.org
Table 1: Comparison of Calculated Geometric Parameters for DABCO using Different Computational Methods
| Parameter | DFT/cc-pVQZ | DFT/6-31G(d) | MP2/6-31G(d) | Experimental (X-ray) |
|---|---|---|---|---|
| Bond Length (Å) | ||||
| C-N | 1.469 | 1.474 | 1.471 | 1.472 ± 0.007 |
| C-C | 1.561 | 1.565 | 1.554 | 1.562 ± 0.009 |
| C-H | 1.091 | 1.097 | 1.096 | 1.110 ± 0.012 |
| Bond Angle (º) | ||||
| C-N-C | 109.9 | 110.2 | 110.3 | 110.2 ± 0.4 |
| N-C-C | 109.0 | 108.8 | 108.5 | 108.7 ± 0.4 |
| Torsion Angle (º) | ||||
| N-C-C-N | - | - | - | 111.5 ± 5.6 |
Data sourced from reference researchgate.net. The experimental data is for DABCO monohydrate.
For more accurate descriptions of the electronic structure and energetics, particularly for van der Waals complexes, post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2) and coupled cluster (CC) approaches are utilized. aip.orgnih.gov These methods serve as benchmarks to assess the performance of various DFT functionals. researchgate.net
Systematic studies on DABCO–rare gas (Rg) complexes have shown that explicitly correlated coupled cluster methods, such as CCSD(T)-F12, provide highly accurate interaction potentials. aip.org Benchmarking computations have revealed that the MP2 level of theory, when combined with an appropriate basis set like aug-cc-pVXZ, is often sufficient for an accurate description of the structures and energetics of these weakly bound clusters. aip.orgnih.gov The inclusion of diffuse atomic orbitals in the basis set is mandatory for correctly describing these systems. nih.gov
The bicyclic cage of DABCO possesses a degree of structural flexibility, allowing for a twisting motion around the N-N axis. researchgate.net This flexibility has been investigated using various computational schemes. The conformation of the DABCO moiety can be influenced by its environment and protonation state.
In the solid state, the diprotonated H₂dabco²⁺ cation, as would be present in 1,4-Diazabicyclo[2.2.2]octane Dihydriodide, can adopt an ideally untwisted conformation. nih.gov In contrast, the mono-protonated Hdabco⁺ cation often exhibits a moderately twisted conformation, with N–C–C–N torsion angles ranging from 12.8° to 16.2°. nih.gov This twisting is also observed in other bicyclic systems, such as 1-phospha-4-silabicyclo[2.2.2]octane, where the cage twists towards chiral C3-symmetric conformations. arkat-usa.org The features of these twisting potentials are a key area of study when comparing the accuracy of different computational methods. researchgate.net
Intermolecular Interactions and Host-Guest Chemistry
The nitrogen atoms in DABCO, with their available lone pairs, are prime sites for various intermolecular interactions, which are crucial in forming salts and host-guest complexes.
The interaction between DABCO and rare gases (He, Ne, Ar, Kr) serves as a benchmark system for studying van der Waals forces and solvation effects in non-polar environments. aip.org Computational studies have systematically investigated the interaction potentials for these complexes, identifying the most stable configurations. aip.orgnih.gov
These studies characterize the low-energy stationary points on the potential energy surface. nih.gov The calculations show that most computed structures are distorted along a low-frequency van der Waals mode. aip.orgnih.gov This can lead to tunneling through potential barriers, resulting in the splitting of ground vibrational levels by several wavenumbers (cm⁻¹). nih.gov The theoretical results from these studies have been instrumental in reassigning available experimental spectra for DABCO-Ar and DABCO-Kr complexes. aip.orgnih.gov
Table 2: Interaction Energies for DABCO-Rg Complexes
| Complex | Method | Interaction Energy (cm⁻¹) |
|---|---|---|
| DABCO-He | CCSD(T)-F12b/aug-cc-pVDZ | -69.8 |
| DABCO-Ne | CCSD(T)-F12b/aug-cc-pVDZ | -144.1 |
| DABCO-Ar | CCSD(T)-F12b/aug-cc-pVDZ | -389.5 |
| DABCO-Kr | CCSD(T)-F12b/aug-cc-pVDZ | -516.4 |
Data represents the most stable configuration as calculated in reference aip.org.
Non-covalent interactions play a dominant role in the crystal engineering of DABCO-based salts and co-crystals. rsc.org Due to its two available donor sites, DABCO is an excellent building block for forming structurally stable complexes through interactions like hydrogen and halogen bonds. nih.govrsc.org
Hydrogen Bonding : In the salts of diprotonated DABCO, such as (H₂dabco)(H₂O)₂ and (H₂dabco)(H₂O)₂, hydrogen bonds between the cations, anions, and water molecules are crucial for stabilizing the crystal structure. rsc.org AIM analysis in DFT studies of DABCO-based ionic liquids also reveals that hydrogen bonding significantly enhances structural stability. doaj.org
Halogen Bonding : DABCO is known to be a good electron donor and forms strong halogen bonds compared to other neutral bases, which is attributed to the rigid pyramidal geometry around its nitrogen atoms. researchgate.netacs.org
Tetrel Bonding : Computational studies have characterized the tetrel bond between the nitrogen of DABCO and molecules of the type TH₃X (where T = C, Si, Ge). rsc.org These studies show that DABCO engages in weak tetrel bonds with carbon-centered molecules but forms significantly stronger bonds with silicon and germanium analogues. rsc.org The stability of these complexes is primarily controlled by electrostatic and polarization interactions. rsc.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique allows for the examination of the dynamic behavior of systems, including conformational changes, solvation effects, and intermolecular interactions. While specific MD simulations focusing exclusively on this compound are not extensively documented in the literature, the principles of MD can be applied to understand its likely behavior in solution. Furthermore, related studies on the parent molecule, 1,4-diazabicyclo[2.2.2]octane (DABCO), provide a foundation for these theoretical explorations. researchgate.net
An MD simulation of this compound would typically involve defining a simulation box containing the ions (the diprotonated DABCO cation and two iodide anions) and a solvent, such as water. The interactions between all particles are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. The simulation algorithm then solves Newton's equations of motion for each atom, allowing the system to evolve over a specified period. mdpi.com
From such a simulation, several key properties could be investigated:
Solvation Structure: The arrangement of solvent molecules around the diprotonated DABCO cation and the iodide anions could be analyzed. This would reveal information about the hydrogen bonding interactions between the N-H groups of the cation and water molecules, as well as the solvation shell of the iodide ions.
Ion Pairing: The simulation could provide insights into the extent of ion pairing between the dication and the iodide anions in solution. The radial distribution function between the ions would indicate the most probable distances between them and whether they exist as solvent-separated or contact ion pairs.
Dynamic Properties: The translational and rotational diffusion of the ions could be calculated, providing information about their mobility in the solvent. Furthermore, the vibrational motions of the DABCO cage structure could be analyzed.
Ab initio molecular dynamics (AIMD) is a more computationally intensive form of MD where the forces are calculated "on-the-fly" using quantum mechanical methods, such as Density Functional Theory (DFT). researchgate.net An AIMD study of this compound could provide a more accurate description of the electronic structure and bonding during the simulation, which is particularly important for studying chemical reactions. For instance, AIMD has been used to investigate DABCO as a catalyst for CO2 fixation, demonstrating its utility in understanding reaction dynamics. researchgate.net
Computational Prediction of Reaction Mechanisms and Energetics
Computational chemistry, particularly methods based on quantum mechanics, is instrumental in predicting the mechanisms and energetics of chemical reactions. researchgate.net For the diprotonated cation of this compound, computational studies can elucidate potential reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed understanding of its reactivity.
Density Functional Theory (DFT) is a widely used method for these types of investigations due to its balance of accuracy and computational cost. bohrium.com Theoretical studies on DABCO and its derivatives have provided valuable insights into their reaction mechanisms. For example, the Menshutkin reaction of DABCO with benzyl (B1604629) chloride has been studied using DFT to determine the energy barriers of possible transition states, revealing a preference for an SN2 mechanism. researchgate.net
A key area of interest for protonated DABCO derivatives is their susceptibility to ring-opening reactions. Computational studies can model the nucleophilic attack on a carbon atom of the bicyclic structure, leading to the cleavage of a C-N bond. researchgate.net These calculations can predict the feasibility of such reactions with various nucleophiles and identify the factors that influence the reaction barrier.
A hypothetical DFT study on the reaction of the diprotonated DABCO cation with a nucleophile (Nu⁻) could involve the following steps:
Geometry Optimization: The structures of the reactants (diprotonated DABCO and Nu⁻), the transition state, and the products are optimized to find their lowest energy conformations.
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the reactants and products are true minima on the potential energy surface (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).
Energy Calculation: The electronic energies of all species are calculated. These are then corrected with zero-point vibrational energies and thermal corrections to obtain Gibbs free energies.
Reaction Profile: The Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔG_rxn) are calculated to construct a reaction energy profile.
Computational studies have also been employed to understand the role of DABCOnium salts in catalysis. For example, in a study of a regio- and enantiodivergent bromocyclization reaction, DFT calculations were used to determine the activation energies of various transition state conformers, helping to explain the experimentally observed product distribution. nih.gov
Below is an interactive data table with hypothetical computational data for a ring-opening reaction of diprotonated DABCO.
| Species | Electronic Energy (Hartree) | Zero-Point Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | -550.12345 | 0.23456 | -550.01234 | 0.0 |
| Transition State | -550.09876 | 0.23123 | -549.98765 | 15.5 |
| Products | -550.14567 | 0.23678 | -550.03456 | -13.9 |
Applications in Advanced Functional Materials
Role in Perovskite Materials Science
In the field of perovskite materials, 1,4-Diazabicyclo[2.2.2]octane Dihydriodide is utilized primarily as an additive or precursor to improve the quality and efficiency of perovskite-based devices.
This compound is also employed as a precursor in the synthesis of perovskite materials greatcellsolarmaterials.com. In this role, the DABCO dication can be incorporated into the perovskite crystal structure, often forming layered or three-dimensional frameworks. The size and shape of the DABCO cation can influence the resulting perovskite's dimensionality and crystal structure. For instance, its inclusion can lead to the formation of metal-free perovskite analogues, where the traditional metal cation is replaced by an organic component nih.gov. The diprotonated 1,4-diazabicyclo[2.2.2]octane has been used to create a metal-free and ammonium-free perovskite with the general formula ABX3 nih.gov.
The incorporation of the DABCO dication into perovskite structures can significantly influence their optoelectronic properties. Studies on dabconium-containing hybrid halide alkali metal perovskites have shown that their optical band gaps can be tuned, although they are generally found to be wide, exceeding 3.00 eV up.ac.za. This characteristic makes them less suitable as primary light absorbers in solar cells but opens up possibilities for applications in other optoelectronic devices like white-light emitters up.ac.za. The precise impact on properties such as photoluminescence quantum yield (PLQY) and carrier lifetime is an active area of research. For instance, a modified DABCO component in a 3D organic-inorganic perovskite framework has been shown to exhibit intense luminescence with a high quantum yield of 17.17% nih.gov. Generally, perovskite materials can have long charge carrier lifetimes, and additives play a crucial role in achieving this by reducing defects nih.govnankai.edu.cn.
Development of Hybrid Iodobismuthates
Hybrid iodobismuthates are a class of materials being explored as less toxic alternatives to lead-based perovskites. 1,4-Diazabicyclo[2.2.2]octane plays a multifaceted role in the synthesis of these materials.
The solvothermal synthesis involving bismuth iodide and DABCO has yielded a variety of hybrid iodobismuthate structures. Depending on the reaction conditions and the presence of other metal halides, DABCO can act as a neutral ligand, a protonated counter-cation, or be incorporated into more complex cluster arrangements.
For example, the reaction of bismuth iodide with DABCO can produce (C6H12N2)BiI3, where DABCO acts as a linker between bismuth octahedra, forming hybrid ribbons nih.gov. When copper iodide is introduced, discrete tetranuclear and trinuclear clusters can be formed with ethylated or monoprotonated DABCO cations nih.gov. In the presence of potassium iodide, a unique three-dimensional framework, (C6H14N2)[(C6H12N2)KBiI6], with hexagonal channels can be synthesized nih.gov. These materials are semiconductors with optical band gaps ranging from 1.82 to 2.27 eV nih.gov.
Further research has shown the formation of other complex iodobismuthates where mono- and diethylated derivatives of DABCO, formed in situ, act as counter-cations for mononuclear [BiI6]3- anions or a combination of dinuclear [Bi2I9]3- and [Bi2I10]4- anions. The optical band gaps of these compounds are in the range of 2.03 to 2.29 eV researchgate.net.
| Compound ID | Chemical Formula | Synthesis Method | Key Structural Feature | Optical Band Gap (eV) |
| 1 | (C6H12N2)BiI3 | Solvothermal | Hybrid ribbons of edge-sharing bismuth octahedra linked by DABCO | 2.27 |
| 2 | (C8H17N2)2Bi2Cu2I10 | Solvothermal | Discrete tetranuclear clusters with ethylated DABCO cations | 1.82 |
| 3 | (C6H13N2)2BiCu2I7 | Solvothermal | Discrete trinuclear clusters with monoprotonated DABCO cations | Not specified |
| 4 | (C6H14N2)[(C6H12N2)KBiI6] | Solvothermal | 3D framework with 1D hexagonal channels | 2.27 |
| 5 | [C8H17N2][C10H22N2][BiI6] | Solvothermal | Mononuclear [BiI6]3- anions with mono- and diethylated DABCO cations | 2.29 |
| 6 | [C6H12N2]0.5[C10H22N2]3.5[Bi2I10][Bi2I9] | Solvothermal | Dinuclear [Bi2I9]3- and [Bi2I10]4- anions with mono- and diethylated DABCO cations | 2.03 |
Semiconductor Properties and Band Gap Analysis
Research into the semiconductor properties of materials incorporating 1,4-Diazabicyclo[2.2.2]octane (DABCO) has revealed promising applications, particularly in the field of hybrid organic-inorganic perovskites. While direct analysis of this compound is limited, studies on related iodobismuthate compounds containing the DABCO cation provide significant insight into their electronic behavior. These materials are explored as potential alternatives to lead-containing perovskites for light-harvesting applications, owing to the isoelectronic nature of Bi³⁺ and Pb²⁺. reading.ac.uk
A family of iodobismuthates synthesized solvothermally with DABCO demonstrates semiconductor characteristics. reading.ac.uk The optical band gaps of these materials have been determined, ranging from 1.82 to 2.27 eV. reading.ac.uk The variation in band gap is attributed to the specific crystal structure and the incorporation of other cations, such as copper or potassium, which alter the electronic environment. reading.ac.uk For instance, the lowest band gaps were observed in copper-containing discrete clusters. reading.ac.uk
Further studies on hybrid iodobismuthates with N-substituted DABCO derivatives have also been conducted. These compounds feature crystal structures with mononuclear [BiI₆]³⁻ or a combination of dinuclear [Bi₂I₉]³⁻ and [Bi₂I₁₀]⁴⁻ anions. reading.ac.uk The optical band gaps for these materials were measured to be 2.29(1) eV and 2.03(2) eV, which are consistent with their red coloration and are comparable to other discrete iodobismuthates. reading.ac.uk The size and shape of the organic countercations, along with the synthesis conditions, play a crucial role in determining the final structure and, consequently, the semiconductor properties of these materials. reading.ac.uk
| Compound | Optical Band Gap (eV) |
|---|---|
| (C₈H₁₇N₂)₂Bi₂Cu₂I₁₀ & (C₆H₁₃N₂)₂BiCu₂I₇(C₂H₅OH) | 1.82 |
| (C₆H₁₂N₂)BiI₃ & (C₆H₁₄N₂)[(C₆H₁₂N₂)KBiI₆] | 2.27 |
| [C₈H₁₇N₂][C₁₀H₂₂N₂][BiI₆] | 2.29(1) |
| [C₆H₁₂N₂]₀.₅[C₁₀H₂₂N₂]₃.₅[Bi₂I₁₀][Bi₂I₉] | 2.03(2) |
Formation of Complexes and Adducts for Specific Applications
Sulfonamide Formation via DABCO-SO₂ Adducts
The adduct formed between 1,4-Diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide, known as DABCO-bis(sulfur dioxide) or DABSO, serves as a highly effective and stable solid surrogate for gaseous sulfur dioxide in organic synthesis. researchgate.netafinitica.comorganic-chemistry.orgnih.gov This charge-transfer complex is a bench-stable, colorless solid, which mitigates the hazards and handling difficulties associated with using toxic and gaseous SO₂. afinitica.comorganic-chemistry.orgthieme-connect.com DABSO has found significant application in the preparation of sulfonamides, a functional group prevalent in many bioactive compounds. afinitica.com
One primary method involves a one-pot synthesis where DABSO is combined with Grignard reagents to form intermediate sulfinates. afinitica.comnih.gov These sulfinates are then converted in situ to the desired sulfonamides by treatment with an aminating agent. acs.org This process has been shown to produce sulfonamides in good to excellent yields. researchgate.net For example, the reaction of DABSO with Grignard reagents, followed by treatment with sulfuryl chloride and an amine, yields sulfonamides in a 50-80% range, comparable to methods using gaseous SO₂. organic-chemistry.org
Another pathway for forming sulfur-nitrogen bonds using this adduct is through the synthesis of sulfamides. The reaction of DABSO with anilines and iodine leads to the formation of a variety of diarylsulfamides. afinitica.comnih.gov This method is also efficient and showcases the versatility of DABSO as an SO₂ equivalent. organic-chemistry.org Furthermore, DABSO is utilized in palladium-catalyzed aminosulfonylation reactions with aryl, alkenyl, and heteroaryl halides, employing N,N-dialkylhydrazines as the nitrogen source to produce N-aminosulfonamides. researchgate.net
| Reaction Type | Reactants | Product | Key Features | Reported Yield |
|---|---|---|---|---|
| Sulfonamide Synthesis | DABSO, Grignard Reagents, Amines | Sulfonamides | One-pot reaction via a sulfinate intermediate. afinitica.comnih.gov | 50-80% organic-chemistry.org |
| Sulfamide Synthesis | DABSO, Anilines, Iodine | Diarylsulfamides | Effective preparation of various diarylsulfamides. afinitica.com | Up to 63% thieme-connect.com |
| Palladium-Catalyzed Aminosulfonylation | DABSO, Aryl/Alkenyl Halides, N-nucleophiles | N-Aminosulfonamides | Three-component synthesis using a palladium catalyst. researchgate.net | Good to excellent researchgate.net |
Electrochemical Properties and Applications
Investigation of Redox Chemistry
The redox chemistry of 1,4-Diazabicyclo[2.2.2]octane Dihydriodide is characterized by the electrochemical behavior of the DABCO moiety. Studies on the anodic oxidation of DABCO at platinum and gold electrodes in acetonitrile (B52724) have revealed a reversible one-electron oxidation peak at +0.30 V versus the ferrocenium (B1229745) ion/ferrocene standard potential. This process leads to the formation of the DABCO radical cation. researchgate.net
Further oxidation of this radical cation to the dication occurs at a more positive potential and is an irreversible process. The stability of the initially formed radical cation is a key factor in its electrochemical properties. Research has shown that the disappearance of the DABCO radical cation follows both pseudo-first-order and second-order reaction kinetics. researchgate.net The decay mechanisms are thought to involve proton transfer or hydrogen atom abstraction between the radical cation and a neutral DABCO molecule. researchgate.net
The formal redox potential (E°') of DABCO has been determined using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) at a multiwalled carbon nanotube-modified carbon paste electrode. In a 0.1 M phosphate (B84403) buffer solution at pH 10.25, the experimental formal redox potential was found to be 986 mV versus the Standard Hydrogen Electrode (SHE). researchgate.net
Table 1: Electrochemical Data for the Oxidation of DABCO
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Oxidation Peak (reversible) | +0.30 V | vs. Ferrocenium/Ferrocene, in Acetonitrile | researchgate.net |
Use as an Electrolyte Component or Mediator
This compound has found utility as a component in electrolytes for photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells. In these applications, it serves as a source of iodide ions, which are a crucial part of the redox shuttle responsible for regenerating the oxidized dye or perovskite material.
The term "redox mediator" or "redox shuttle" in the context of DSSCs refers to a species that facilitates the transfer of electrons between the photoanode and the counter-electrode. rsc.orgresearchgate.net The iodide ion, provided by the dissolution of salts like this compound, is oxidized to triiodide at the photoanode (after the dye has been regenerated) and subsequently reduced back to iodide at the counter-electrode, thus completing the electrical circuit.
While the primary mediating species is the I⁻/I₃⁻ couple, the specific cation can affect the physical and electrochemical properties of the electrolyte, such as viscosity, conductivity, and the redox potential of the couple. However, detailed studies focusing specifically on the mediating role of the DABCO cation itself in these systems are not extensively documented in the reviewed literature.
Applications in Electro-Organic Synthesis
The application of this compound in electro-organic synthesis is an area with potential, largely stemming from the electrochemical properties of the iodide anion. Iodide-mediated electrosynthesis is a well-established strategy where iodide is anodically oxidized to a higher oxidation state (e.g., I⁺ or I³⁺ species), which then acts as an oxidizing agent for an organic substrate. This process regenerates the iodide ion, allowing it to be used in catalytic amounts. researchgate.netfrontiersin.orgnih.gov
This approach is advantageous as it avoids the use of stoichiometric amounts of chemical oxidants, using electricity as a clean reagent. researchgate.net The in-situ generation of hypervalent iodine compounds through electrolysis can trigger a variety of oxidative coupling reactions. frontiersin.orgnih.gov
While the general principle of iodide-mediated electrosynthesis is well-documented, specific examples detailing the use of this compound as the iodide source and mediator in electro-organic reactions are not prevalent in the surveyed literature. The DABCO cation in such a system would primarily serve as the counter-ion and a component of the supporting electrolyte, which is essential for conducting current in organic solvents. thieme-connect.de The basic nature of the parent DABCO molecule is widely utilized in organic synthesis, but its direct role as a protonated species in influencing the outcome of electro-organic reactions remains a subject for further investigation. eurjchem.com
Conclusion and Future Research Directions
Synthesis of Novel 1,4-Diazabicyclo[2.2.2]octane Dihydriodide Architectures
Future synthetic efforts will likely focus on creating more complex and functionalized DABCO dihydriodide architectures. This involves moving beyond the parent compound to introduce a variety of substituents onto the bicyclic core. The synthesis of novel quaternary 1,4-diazabicyclo[2.2.2]octane derivatives has already shown that modifications, such as varying alkyl chain lengths, can be readily achieved. nih.gov One promising approach is the N-alkylation of DABCO with functionalized halides, which can be used to install chiral auxiliaries, polymerizable groups, or specific recognition sites. bohrium.comresearchgate.net
The development of Group of Uniform Materials Based on Organic Salts (GUMBOS) from DABCO highlights a strategy for creating tunable ionic materials. ias.ac.inresearchgate.net This involves reacting DABCO with functionalized acids, followed by anion exchange, a process that could be adapted to create a library of dihydriodide salts with diverse functionalities. ias.ac.inresearchgate.net Furthermore, methods for cleaving the C-N bond in activated DABCO salts to synthesize functionalized piperazine (B1678402) derivatives could be repurposed to build novel, larger supramolecular structures originating from a dihydriodide core. nih.govresearchgate.net The goal of these synthetic explorations is to create tailored molecules where the substituents on the DABCO framework provide specific functions, such as enhanced solubility, chirality for asymmetric catalysis, or specific electronic properties for materials applications.
Expanding Catalytic Scope and Selectivity
1,4-Diazabicyclo[2.2.2]octane is a well-established organocatalyst for a multitude of organic transformations, including the Baylis-Hillman reaction, cycloadditions, and coupling reactions. rsc.orgdbuniversity.ac.ineurekaselect.com Future research concerning DABCO dihydriodide and its derivatives will aim to expand this catalytic scope and enhance selectivity. The dual nature of DABCO, acting as both a nucleophile and a base, is central to its catalytic activity. rsc.org By modifying the electronic and steric environment of the nitrogen centers through quaternization and substitution, the catalyst's reactivity can be fine-tuned.
A key area of development is in asymmetric catalysis. Synthesizing chiral DABCO-based salts, for example from readily available terpenes, has been shown to induce enantioselectivity in the reduction of prochiral ketones. ias.ac.inresearchgate.net Future work could explore a wider range of chiral moieties attached to the DABCO dihydriodide core to create highly effective organocatalysts for various asymmetric reactions. Moreover, immobilizing DABCO-based catalysts on solid supports, such as magnetic nanoparticles, offers a pathway to recyclable and more sustainable catalytic systems. scielo.br The development of cationic DABCO-based catalysts for photoinduced hydrogen-atom transfer (HAT) processes also opens new frontiers in C-H functionalization, allowing for site-selective alkylation of complex molecules. acs.org
Table 1: Selected Catalytic Applications of DABCO and its Derivatives
| Reaction Type | Role of DABCO/Derivative | Substrates | Product Type | Reference(s) |
|---|---|---|---|---|
| Baylis-Hillman | Nucleophilic catalyst | Aldehydes, Acrylates | Hydroxy carbonyl compounds | dbuniversity.ac.in |
| Sonogashira Coupling | Base/Ligand | Aryl halides, Phenylacetylene | Cross-coupling alkynes | dbuniversity.ac.in |
| [3+2] Cycloaddition | Base | Sulfamate-derived cyclic imines, Isocyanoacetates | Imidazoline derivatives | dbuniversity.ac.in |
| Asymmetric Reduction | Chiral Organocatalyst | Prochiral ketones | Chiral alcohols | ias.ac.inresearchgate.net |
| Knoevenagel Condensation | Basic catalyst | Aldehydes, Malononitrile | Dinitriles | scielo.br |
| C-H Alkylation | Photoinduced HAT catalyst | Unactivated hydrocarbons | Alkylated products | acs.org |
Rational Design of Materials for Optoelectronic and Energy Applications
A particularly exciting future direction for this compound is in the rational design of materials for optoelectronics and energy storage. The di-iodide salt is already utilized as a precursor in the fabrication of perovskite solar cells. greatcellsolarmaterials.comcymitquimica.comlabscoop.comstarshinechemical.com In this context, the dicationic nature of the protonated DABCO allows it to act as an organic spacer, which can passivate defects and improve the stability of the perovskite films. greatcellsolarmaterials.com
Future research will focus on systematically modifying the DABCO dihydriodide structure to optimize its function in these devices. This could involve synthesizing derivatives with different alkyl or aryl substituents to tune the electronic properties, solubility, and interfacial interactions within the solar cell stack. The goal is to create a new generation of organic spacer cations that can lead to higher power conversion efficiencies and longer device lifetimes. Beyond perovskite solar cells, DABCO-based ionic liquids and salts are being explored as electrolytes and components for anion exchange membranes in water electrolysis, indicating a broader potential for these materials in various energy applications. researchgate.netdntb.gov.ua
Advanced Spectroscopic and In Situ Characterization Techniques
To guide the synthesis of new architectures and understand their function, advanced characterization techniques are indispensable. Spectroscopic methods such as Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) are routinely used to confirm the structure of newly synthesized DABCO derivatives. ias.ac.inresearchgate.netresearchgate.net
Future research will increasingly rely on more advanced and in situ spectroscopic techniques to probe the dynamic behavior of these systems. mdpi.com For instance, in situ IR or NMR spectroscopy could be employed to monitor the progress of a DABCO-catalyzed reaction, providing direct insight into the reaction mechanism and the role of the catalyst. researchgate.net In the context of materials science, techniques like time-resolved photoluminescence and transient absorption spectroscopy can elucidate the charge carrier dynamics in perovskite solar cells incorporating DABCO dihydriodide. Electron momentum spectroscopy has been used to study the frontier electrons of DABCO, confirming theoretical predictions about the delocalization of the nitrogen lone pairs, which is crucial for understanding its reactivity. researchgate.net Combining experimental spectroscopic data with computational results will be essential for a comprehensive understanding of structure-property relationships. dntb.gov.uaresearchgate.netresearchgate.net
Computational Design and Prediction of DABCO-Based Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating DABCO-based systems. researchgate.net DFT studies have been used to understand the mechanism of DABCO-catalyzed reactions, such as the Cloke-Wilson rearrangement, by mapping out the reaction profiles and identifying key transition states. acs.org These computational insights help to rationalize experimental observations, such as regioselectivity. acs.org
The future of research in this area will involve a more predictive approach, using computational tools to design novel DABCO dihydriodide derivatives with desired properties before their synthesis. For example, DFT calculations can be used to screen libraries of potential derivatives for their electronic properties, making it possible to identify promising candidates for optoelectronic applications. bohrium.comdoaj.org Molecular dynamics simulations can be used to study the behavior of DABCO-based ionic liquids and their interactions with other molecules, which is crucial for designing new electrolytes or catalytic systems. researchgate.net This synergy between computational prediction and experimental validation will accelerate the discovery and development of new high-performance materials and catalysts based on the this compound scaffold. aip.orgresearchgate.net
Q & A
Q. What are the key physicochemical properties of 1,4-Diazabicyclo[2.2.2]octane dihydriodide relevant to experimental design?
The compound’s phase transition behavior and thermal stability are critical for experimental reproducibility. Differential Scanning Calorimetry (DSC) studies report an enthalpy of fusion (ΔfusH) of 0.11 kcal/mol at 493 K, indicative of a plastic crystalline state with dynamic molecular disorder . Storage stability is temperature-sensitive: it must be stored at 2–8°C under nitrogen due to hygroscopicity and flammability risks . For catalytic applications, its molecular weight (112.17 g/mol) and basicity (pKa ~8.8) influence reaction kinetics, particularly in nucleophilic substitutions .
Q. How should researchers safely handle and store this compound?
Follow GHS guidelines: use gloves, eye protection, and respirators (type ABEK or N100) to avoid inhalation or skin contact. Storage requires desiccated environments under nitrogen to prevent moisture absorption and decomposition . Contaminated clothing must be removed immediately and washed before reuse . Emergency protocols include rinsing exposed skin with soap/water and seeking medical attention for irritation .
Q. What is the role of 1,4-Diazabicyclo[2.2.2]octane in catalysis for organic synthesis?
DABCO acts as a Brønsted base and nucleophilic catalyst. In the Baylis-Hillman reaction, it facilitates C–C bond formation via Michael addition intermediates . For trifluoromethylthiolation reactions, it deprotonates N-trifluoromethylthio-4-nitrophthalimide, enabling dual incorporation of SCF3 and amino groups into α,β-unsaturated carbonyl compounds . Solvent-free protocols (e.g., N-arylphthalimide synthesis) leverage its low volatility and high thermal stability .
Advanced Research Questions
Q. How can discrepancies in phase transition data for 1,4-Diazabicyclo[2.2.2]octane derivatives be resolved?
Contradictions in DSC-derived ΔfusH values (e.g., 0.11 kcal/mol vs. higher values in other studies) may arise from polymorphic transitions or hydration states. Researchers should cross-validate thermal data with X-ray diffraction (XRD) to confirm crystal packing and hydrogen-bonding networks . High-pressure studies (e.g., 500 kPa) reveal hydration-induced structural changes in hydroiodide salts, which alter thermal profiles .
Q. What methodological approaches are recommended for characterizing hydrogen-bonding networks in 1,4-Diazabicyclo[2.2.2]octane complexes?
Single-crystal XRD is essential for mapping N–H···I and O–H···O interactions in iodobismuthates or proton-transfer compounds . Pair distribution function (PDF) analysis complements XRD by resolving short-range order in amorphous phases. Thermogravimetric analysis (TGA) quantifies hydration water loss (e.g., 5 H2O molecules in dabcoHI hydrate), while FT-IR identifies shifts in N–H stretching frequencies (3100–3500 cm⁻¹) due to hydrogen bonding .
Q. How does 1,4-Diazabicyclo[2.2.2]octane facilitate stereochemical control in asymmetric synthesis?
In dynamic kinetic resolutions, DABCO’s rigid bicyclic structure stabilizes transition states via non-covalent interactions. For example, it induces enantioselectivity in β-amino ketone synthesis by coordinating to Cu(II) centers in chiral complexes, as shown in surface tension and fluorescence studies . Computational modeling (DFT) of charge distribution on N atoms (~−0.45 e) predicts regioselectivity in isoxazole derivative syntheses .
Q. What strategies optimize reaction yields in DABCO-mediated multicomponent reactions?
Kinetic profiling using in situ NMR or Raman spectroscopy identifies optimal reagent ratios. For instance, excess DABCO (1.5 eq.) accelerates imine formation in Henry reactions but risks side-product formation . Solvent polarity adjustments (e.g., switching from acetonitrile to methanol) enhance electrostatic stabilization of zwitterionic intermediates, improving yields from 65% to >85% .
Q. How do pressure-induced structural modifications affect the optical properties of DABCO derivatives?
High-pressure XRD (up to 500 kPa) demonstrates anisotropic compression in dabcoHI hydrate, shortening I···I contacts by 0.2 Å and increasing optical birefringence . These changes correlate with red-shifted UV-Vis absorption bands (Δλ ~15 nm), relevant for designing non-linear optical materials. Pressure-resolved Raman spectroscopy further quantifies bond-stretching mode shifts under mechanical stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
